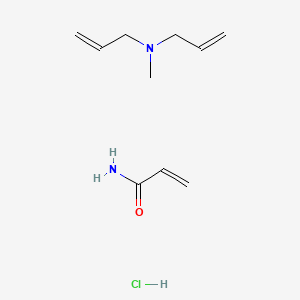
N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride is a compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride typically involves the reaction of N-methylprop-2-en-1-amine with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through various techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce primary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-(prop-2-yn-1-yl)aniline
- N,N-dimethylethanamine
- N-ethylethanamine
Uniqueness
N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68240-11-9 |
|---|---|
Molekularformel |
C10H19ClN2O |
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C7H13N.C3H5NO.ClH/c1-4-6-8(3)7-5-2;1-2-3(4)5;/h4-5H,1-2,6-7H2,3H3;2H,1H2,(H2,4,5);1H |
InChI-Schlüssel |
RXXVPOFDVZHBNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=C)CC=C.C=CC(=O)N.Cl |
Verwandte CAS-Nummern |
68240-11-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


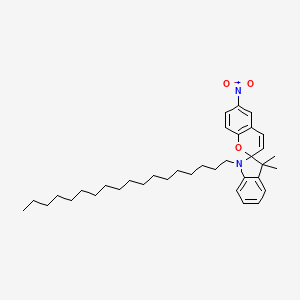
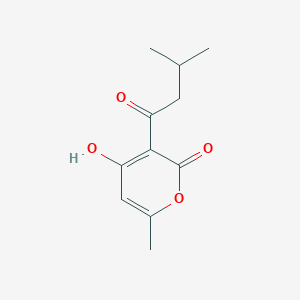
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)

![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)

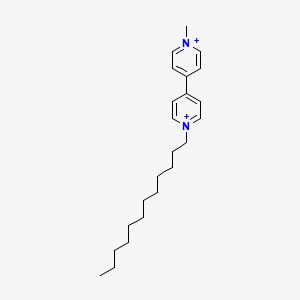
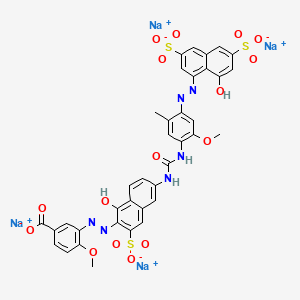
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
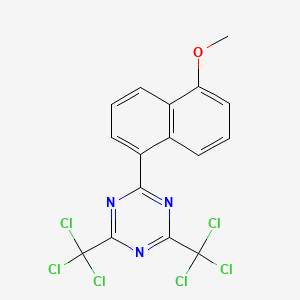
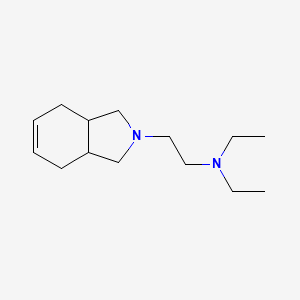
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

